molecular formula C10H8ClNO B6617229 3-Chloro-1-methyl-1H-indole-2-carbaldehyde CAS No. 126309-77-1

3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Cat. No. B6617229
CAS RN: 126309-77-1
M. Wt: 193.63 g/mol
InChI Key: WGXUSIVWAUMPNX-UHFFFAOYSA-N
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Description

“3-Chloro-1-methyl-1H-indole-2-carbaldehyde” is a chemical compound that belongs to the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as pharmaceutical intermediates .


Synthesis Analysis

Indoles are synthesized through various methods. One of the common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activities .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Nanocatalyzed Synthetic Applications

3-Chloro-1-methyl-1H-indole-2-carbaldehyde has been used in the synthesis of Knoevenagel condensed products, demonstrating benefits such as excellent yields, short reaction time, and high reaction rate. This synthesis, which utilizes ZnO nanoparticles, is notable for its environmental and economic advantages (Madan, 2020).

Antibacterial Activities

Compounds derived from this compound, such as semicarbazone derivatives, have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds, particularly against Staphylococcus aureus and Bacillus subtilis, has been highlighted (Carrasco et al., 2020).

Antioxidant Properties

Derivatives of this compound have been synthesized and evaluated for their antioxidant activity. The results revealed considerable activity in various methods, indicating the potential of these compounds as new antioxidant agents (Gopi & Dhanaraju, 2020).

Heterocyclic Compound Synthesis

Reactions involving this compound have led to the formation of new heterocyclic compounds, like triazolo(thiadiazepino)indoles. The structure and synthesis of these compounds have been extensively studied, showcasing their potential in various scientific applications (Vikrishchuk et al., 2019).

Catalytic Applications

This compound has been used in Cu-catalyzed and TEMPO-mediated three-component formal [3+1+2] benzannulation reactions. This method results in the synthesis of various unsymmetrically substituted carbazoles and indoles, featuring high atom-economy and broad substrate scope (Guo et al., 2020).

properties

IUPAC Name

3-chloro-1-methylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXUSIVWAUMPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428987
Record name 1H-Indole-2-carboxaldehyde, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126309-77-1
Record name 1H-Indole-2-carboxaldehyde, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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